The synthesis of Buxaminol E typically involves a multi-step organic process. One common synthetic route includes:
The industrial production may optimize these methods for scalability, employing continuous flow reactors and advanced purification techniques to enhance yield and purity .
Buxaminol E has a complex molecular structure characterized by a steroidal backbone typical of alkaloids. Its molecular formula is C₁₉H₂₃N₃O₃, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. Key features of its structure include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized Buxaminol E .
Buxaminol E participates in various chemical reactions that can modify its structure or enhance its biological activity:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of Buxaminol E primarily involves its interaction with cholinergic receptors. It is believed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme:
Molecular dynamics simulations have shown that Buxaminol E forms stable complexes with target proteins, supporting its potential efficacy as a therapeutic agent .
Buxaminol E exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential applications in medicinal chemistry .
Buxaminol E has diverse scientific applications across various fields:
Buxaminol E is a steroidal alkaloid defined by the molecular formula C₂₆H₄₄N₂O, corresponding to a molecular weight of 400.65 g/mol (exact mass: 400.345364031) [4] [6]. Its structure integrates a modified pregnane skeleton characteristic of Buxus-derived alkaloids, featuring four fused cycloalkane rings. Key stereochemical features include multiple defined chiral centers, with literature specifying an (3β,5α,16α,20S) configuration [4]. This configuration indicates:
Table 1: Atomic Composition and Key Stereochemical Descriptors of Buxaminol E
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₆H₄₄N₂O |
Molecular Weight | 400.65 g/mol |
Exact Mass | 400.345364031 |
CAS Registry Number | 14155-76-1 |
Defined Stereocenters | C-3, C-5, C-16, C-20 |
Configuration | (3β,5α,16α,20S) |
Double Bond Position | Δ⁹⁽¹¹⁾ |
Topological Polar Surface Area | 49.5 Ų |
Buxaminol E belongs to the steroidal alkaloid subclass, specifically within the pregnane-type group isolated from Buxus species (e.g., Buxus longifolia, Buxus sempervirens) [6] [7]. Its core structure retains the C₂₁ pregnane carbon framework (cyclopentanoperhydrophenanthrene), distinguishing it from triterpenoid alkaloids (e.g., those based on the C₃₀ lanostane skeleton). Key structural markers include:
While explicit spectroscopic data for Buxaminol E is limited in public literature, its structural assignment relies on established methodologies for Buxus alkaloids:
Table 2: Key Spectroscopic Techniques and Inferences for Buxaminol E
Technique | Key Inferences |
---|---|
¹H-NMR | Methylamino groups, olefinic protons, carbinol methine, methyl group environments |
¹³C-NMR | Carbon types (olefinic, oxygenated, nitrogenated, aliphatic), ring junction carbons |
Mass Spectrometry | Molecular mass confirmation, fragmentation pathways for functional groups |
X-Ray Crystallography | Not reported; comparative analysis supports ring conformations/stereocenters |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1